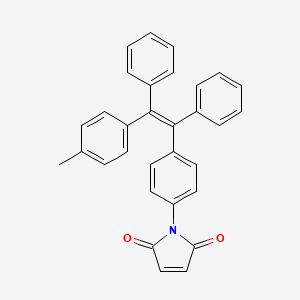
Tpe-MI
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraphenylethene maleimide (Tpe-MI) is a compound that has gained significant attention in scientific research due to its unique properties. It is a maleimide-functionalized derivative of tetraphenylethene, known for its aggregation-induced emission (AIE) characteristics. This compound is particularly useful in biological applications, such as imaging and measuring unfolded proteins in cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetraphenylethene maleimide involves the functionalization of tetraphenylethene with a maleimide group. The synthetic route typically includes the following steps:
Synthesis of Tetraphenylethene: Tetraphenylethene is synthesized through a Wittig reaction, where benzophenone is reacted with triphenylphosphine to form the tetraphenylethene core.
Functionalization with Maleimide: The tetraphenylethene core is then functionalized with a maleimide group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of tetraphenylethene maleimide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Large-Scale Synthesis of Tetraphenylethene: Using industrial-grade reagents and optimized reaction conditions to produce tetraphenylethene in bulk.
Functionalization with Maleimide: The functionalization step is scaled up, ensuring efficient conversion of tetraphenylethene to tetraphenylethene maleimide.
化学反応の分析
Types of Reactions
Tetraphenylethene maleimide undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Oxidation and Reduction: The tetraphenylethene core can undergo oxidation and reduction reactions, altering its electronic properties and fluorescence characteristics.
Common Reagents and Conditions
Common reagents used in reactions involving tetraphenylethene maleimide include:
Nucleophiles: Such as amines and thiols, which react with the maleimide group.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride, used in reduction reactions.
Major Products
The major products formed from reactions involving tetraphenylethene maleimide depend on the specific reagents and conditions used. For example:
Substitution Products: Functionalized derivatives of tetraphenylethene maleimide.
Oxidation Products: Oxidized forms of the tetraphenylethene core.
Reduction Products: Reduced forms of the tetraphenylethene core.
科学的研究の応用
Tetraphenylethene maleimide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in imaging and measuring unfolded proteins in cells, providing insights into protein folding and proteostasis.
Industry: Utilized in the development of fluorescent materials and sensors
作用機序
The mechanism of action of tetraphenylethene maleimide involves its interaction with unfolded proteins. The maleimide group reacts with exposed cysteine residues in unfolded proteins, forming a covalent bond. This reaction induces a fluorescence turn-on effect, allowing for the detection and quantification of unfolded proteins in cells. The molecular targets include cysteine residues in proteins, and the pathways involved are related to protein folding and proteostasis .
類似化合物との比較
Tetraphenylethene maleimide can be compared with other similar compounds, such as:
Tetraphenylethene derivatives: Other derivatives of tetraphenylethene with different functional groups.
Maleimide-functionalized compounds: Compounds with a maleimide group attached to different cores.
Fluorescent probes: Other fluorescent probes used for imaging and measuring proteins.
Uniqueness
Tetraphenylethene maleimide is unique due to its combination of aggregation-induced emission properties and the ability to specifically react with cysteine residues in unfolded proteins. This makes it a valuable tool for studying protein folding and proteostasis in biological systems .
特性
分子式 |
C31H23NO2 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
1-[4-[(Z)-2-(4-methylphenyl)-1,2-diphenylethenyl]phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C31H23NO2/c1-22-12-14-25(15-13-22)30(23-8-4-2-5-9-23)31(24-10-6-3-7-11-24)26-16-18-27(19-17-26)32-28(33)20-21-29(32)34/h2-21H,1H3/b31-30- |
InChIキー |
CIMVFJJQFXGASK-KTMFPKCZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)N4C(=O)C=CC4=O)/C5=CC=CC=C5 |
正規SMILES |
CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N4C(=O)C=CC4=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


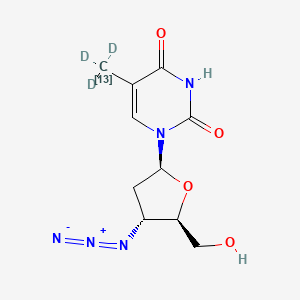
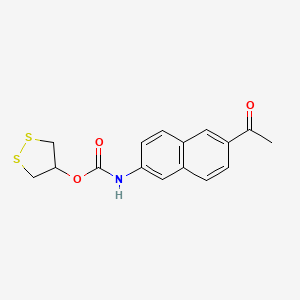
![3-(3-Ethoxy-propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline-7-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide](/img/structure/B12419646.png)
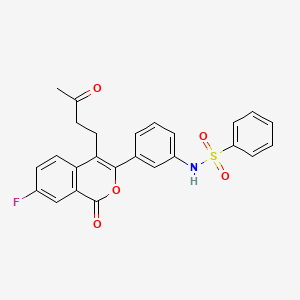
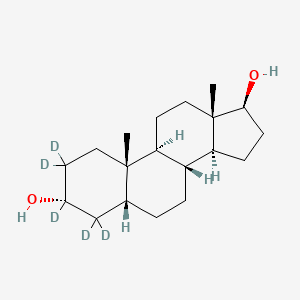
![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)

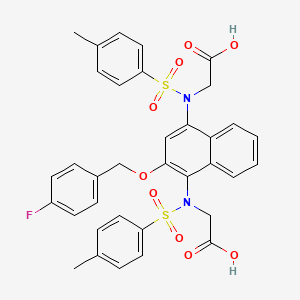
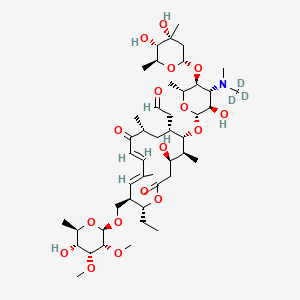


![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)
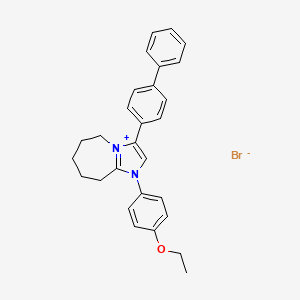
![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)
